4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)-

Description

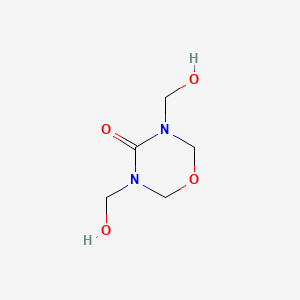

Chemical Identity and Structure The compound “4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)-” (CAS: 7327-69-7), also known as N,N-dimethyloluron or bishydroxymethyl uron, is a six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom (1,3,5-oxadiazin-4-one core). The tetrahydro designation indicates saturation, with hydroxymethyl (-CH₂OH) groups at positions 3 and 5 . Its molecular formula is C₅H₁₀N₂O₄, derived from the core oxadiazinone structure (C₃H₄N₂O₂) and two hydroxymethyl substituents (each contributing C₁H₃O₁).

Functional Features The hydroxymethyl groups confer high polarity and reactivity, enabling participation in condensation reactions (e.g., crosslinking in polymers) . This contrasts with analogs bearing methoxymethyl or non-hydroxyl substituents, which exhibit reduced hydrophilicity and reactivity.

Properties

CAS No. |

7327-69-7 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

3,5-bis(hydroxymethyl)-1,3,5-oxadiazinan-4-one |

InChI |

InChI=1S/C5H10N2O4/c8-1-6-3-11-4-7(2-9)5(6)10/h8-9H,1-4H2 |

InChI Key |

QQAVKLGSLZBVBF-UHFFFAOYSA-N |

Canonical SMILES |

C1N(C(=O)N(CO1)CO)CO |

Origin of Product |

United States |

Preparation Methods

Reactants and Stoichiometry

- Urea (Compound 1) : The starting amine component.

- Formaldehyde (Compound 2) : The aldehyde component, typically used as aqueous formalin solution.

- Molar feed ratio (Formaldehyde : Urea) : Between 0.3 and 1.7, preferably 0.75 to 1.25 for optimal yield.

Reaction Conditions

| Parameter | Condition Range | Preferred Range | Notes |

|---|---|---|---|

| Temperature | 15°C to 50°C | 35°C to 42°C | Higher temps increase rate but may reduce yield if too high |

| pH | ≥ 10.0 throughout reaction | Maintain alkaline pH ≥ 10 | pH decreases as reaction proceeds; controlled with base |

| Reaction time | ≥ 1 hour | 1.5 to 3 hours | Longer times increase yield but may promote side reactions |

| Water content | ≥ 50% by mass | 70% to 100% | Controls solvent volatility and temperature stability |

| Addition method | Dropwise addition of formaldehyde | 1 to 2 hours for addition | Ensures homogeneous reaction and better product formation |

Reaction Procedure

- Prepare an aqueous solution containing urea and water.

- Adjust pH to 10 or higher using a base such as alkyl diethanolamine.

- Heat the solution to the desired temperature (preferably 35–42°C).

- Add formaldehyde solution dropwise over 1–2 hours under stirring.

- Continue stirring and maintain pH ≥ 10 for an additional aging period (0.5 to 2 hours).

- Monitor formaldehyde consumption by titration with hydroxylamine hydrochloride and sodium hydroxide.

- Upon completion (when formaldehyde consumption plateaus), terminate the reaction.

Reaction Mechanism Insights

- The reaction proceeds via methylolation of urea to form dimethylolurea intermediates.

- Subsequent intramolecular ring closure forms the 1,3,5-oxadiazin-4-one ring.

- Maintaining high pH favors methylol group stability and ring closure.

- Controlling formaldehyde feed rate and reaction temperature suppresses formation of multimers and polymers, enhancing monomeric cyclic product yield.

Summary Table of Optimal Preparation Conditions

| Aspect | Optimal Condition | Purpose/Effect |

|---|---|---|

| Urea : Formaldehyde | 1 : 0.75 to 1.25 molar ratio | Maximizes cyclic product formation |

| Temperature | 35°C to 42°C | Balances reaction rate and product stability |

| pH | ≥ 10 throughout reaction | Stabilizes methylol intermediates and ring closure |

| Reaction time | 1.5 to 3 hours | Ensures completion with minimal side reactions |

| Formaldehyde addition | Dropwise over 1–2 hours | Homogeneous reaction and better yield |

| Water content | 70% to 100% by mass | Controls solvent environment and temperature |

Chemical Reactions Analysis

Types of Reactions: 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxadiazinone ring can be reduced under specific conditions.

Substitution: The hydroxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways, depending on its application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4H-1,3,5-Oxadiazin-4-one Derivatives and Analogous Heterocycles

Structural and Functional Insights

- Substituent Effects : Hydroxymethyl groups (7327-69-7) enhance hydrophilicity and reactivity compared to methoxymethyl analogs (7388-44-5), making the former more suitable for aqueous-phase reactions .

- Heteroatom Influence : Replacement of oxygen with sulfur (e.g., benzoxathiines in ) alters electronic properties, expanding applications in materials science .

- Pharmacological Potential: The thiopyranone derivative G5 () demonstrates caspase-independent cell death induction, highlighting how nitroaryl substituents confer bioactivity absent in the hydroxymethyl oxadiazinone .

Biological Activity

4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- (CAS Number: 7327-69-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis methods, and biological activities based on diverse research findings.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 162.14 g/mol

- Structure : The compound features a tetrahydro oxadiazine ring with two hydroxymethyl groups that enhance its solubility and reactivity.

Synthesis Methods

Recent studies have focused on various synthetic routes to produce 4H-1,3,5-oxadiazine derivatives. A notable approach involves the condensation of hydrazines with carbonyl compounds followed by cyclization reactions. This method facilitates the introduction of functional groups that can modulate biological activity.

Biological Activities

The biological activity of tetrahydro-3,5-bis(hydroxymethyl)-4H-1,3,5-oxadiazin-4-one has been investigated in several contexts:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Case Study : A study evaluated the antibacterial effects of several oxadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated an inhibitory effect with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The potential anticancer effects of 4H-1,3,5-oxadiazin derivatives have also been explored:

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example, in vitro tests on HeLa cells revealed that treatment with the compound led to increased markers of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tetrahydro-3,5-bis(hydroxymethyl)-4H-1,3,5-oxadiazin-4-one | HeLa | 15.2 | Apoptosis induction |

| Control (Adriamycin) | HeLa | 10.0 | DNA intercalation |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties:

- Study Findings : In vivo studies using mouse models of inflammation showed that treatment with tetrahydro oxadiazine reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4H-1,3,5-oxadiazin-4-one derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, Zadorozhnii et al. (2017) developed a method using formaldehyde and urea derivatives under acidic catalysis (e.g., HCl or acetic acid) to form the oxadiazinone ring . Optimization involves adjusting molar ratios, temperature (60–100°C), and solvent polarity. Lower-polarity solvents (e.g., THF) improve ring closure efficiency. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the compound characterized spectroscopically, and what key spectral signatures confirm its structure?

- Methodological Answer : Characterization relies on:

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of oxadiazinone) and ~3300 cm⁻¹ (O-H stretch of hydroxymethyl groups) .

- NMR :

- ¹H NMR : Resonances at δ 3.5–4.2 ppm (hydroxymethyl -CH₂OH) and δ 4.8–5.2 ppm (oxadiazinone ring protons) .

- ¹³C NMR : Signals at ~75–80 ppm (tetrahydro-oxadiazinone carbons) and ~60–65 ppm (hydroxymethyl carbons) .

Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the molecular formula C₆H₁₀N₂O₄ .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening studies indicate antimicrobial and antitumor potential. In vitro assays against Staphylococcus aureus and Candida albicans show MIC values of 8–16 μg/mL, suggesting bacteriostatic/fungistatic activity . Antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ ~20 μM) were observed via MTT assays, with mechanisms linked to ROS generation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or GFN2-xTB) predict reaction pathways and stability of oxadiazinone derivatives?

- Methodological Answer : GFN2-xTB tight-binding calculations model the cyclocondensation mechanism, identifying transition states and energy barriers. For example, simulations reveal that proton transfer from acetic acid to formaldehyde lowers the activation energy by ~15 kcal/mol, favoring ring closure . Stability is assessed via Hirshfeld charge analysis, showing electron-deficient oxadiazinone rings prone to nucleophilic attack at C-4 .

Q. What strategies resolve contradictions in reported biological data, such as variability in IC₅₀ values across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum content, incubation time). Standardization steps include:

- Using serum-free media to avoid protein binding interference.

- Validating cell viability assays (e.g., ATP-based Luminescence vs. MTT) .

- Replicating studies under controlled O₂ levels (5% CO₂) to minimize oxidative stress artifacts .

Q. How can the compound’s hydroxymethyl groups be functionalized to enhance drug-likeness or polymer compatibility?

- Methodological Answer :

- Drug Design : Etherification (e.g., mesylation followed by nucleophilic substitution) introduces lipophilic groups, improving LogP values. Lipinski’s Rule of Five compliance is confirmed via computational tools (e.g., SwissADME) .

- Polymer Chemistry : Crosslinking with epoxides or isocyanates (1:2 molar ratio) forms thermosetting resins, characterized by DSC (Tg ~120°C) and tensile strength testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.